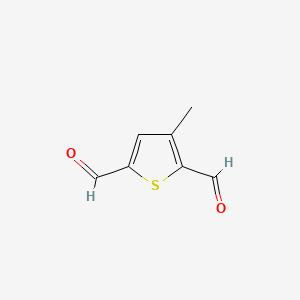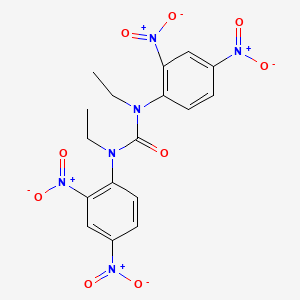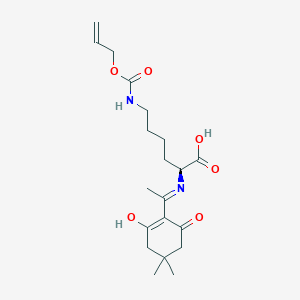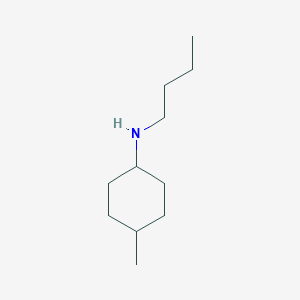
3-Methylthiophene-2,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylthiophene-2,5-dicarbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is used in various chemical syntheses and has applications in material science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of 3-methylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Methylthiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 4 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-Methylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Methylthiophene-2,5-dimethanol.
Substitution: 4-Bromo-3-methylthiophene-2,5-dicarbaldehyde.
科学的研究の応用
3-Methylthiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 3-Methylthiophene-2,5-dicarbaldehyde in various applications depends on its chemical reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. In biological systems, its aldehyde groups can form covalent bonds with nucleophiles, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the methyl group at the 3 position, which can affect its reactivity and applications.
3-Methylthiophene-2-carbaldehyde: Contains only one aldehyde group, leading to different chemical properties and uses.
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde: A fused thiophene derivative with different electronic properties.
Uniqueness
3-Methylthiophene-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C7H6O2S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
3-methylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
InChIキー |
WBVCQALKLCLJMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



